![molecular formula C22H18F2N4O3S2 B2947639 N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-60-0](/img/structure/B2947639.png)
N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H18F2N4O3S2 and its molecular weight is 488.53. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Evaluation
Research efforts have focused on the synthesis of heterocyclic compounds due to their potential applications in various fields, including medicinal chemistry and material science. For example, the work by Rahmouni et al. (2016) describes the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the utility of heterocyclic compounds in therapeutic contexts without focusing on drug use or dosage (Rahmouni et al., 2016).
Molecular Interaction Studies
Investigations into the molecular interactions of heterocyclic compounds provide insights into their potential mechanism of action and applications in drug design. For instance, Shim et al. (2002) explored the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, utilizing a heterocyclic compound as a key player in understanding receptor-ligand interactions, which is critical for the development of new therapeutic agents (Shim et al., 2002).
Antimicrobial and Antitubercular Activities
The synthesis of heterocyclic compounds and their derivatives has also been directed towards evaluating their antimicrobial and antitubercular activities. Bodige et al. (2020) synthesized novel carboxamide derivatives and screened them for their antitubercular and antibacterial activities, highlighting the importance of such compounds in addressing infectious diseases (Bodige et al., 2020).
Structural and Computational Analysis
The synthesis and characterization of heterocyclic compounds, coupled with computational analysis, provide valuable insights into their structural features and potential applications. Kanwal et al. (2022) reported on the synthesis of pyrazole-thiophene-based amide derivatives, emphasizing the importance of computational applications in elucidating the structural and nonlinear optical properties of these compounds (Kanwal et al., 2022).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O3S2/c1-12-20-15(22(29)25-13-4-5-16(23)17(24)9-13)10-18(19-3-2-7-32-19)26-21(20)28(27-12)14-6-8-33(30,31)11-14/h2-5,7,9-10,14H,6,8,11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBSRVQXOGCGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC(=C(C=C4)F)F)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
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